1-(4-Fluorobenzoyl)piperazine

NMR Spectroscopy Conformational Analysis Piperazine Chemistry

Procure 1-(4-fluorobenzoyl)piperazine for its unique conformational dynamics. The 4-fluoro substituent significantly lowers the amide bond rotation energy barrier (61.1 kJ/mol) compared to nitro analogs, enhancing synthetic flexibility for bioorthogonal labeling and PET tracer development. Its reduced lipophilicity (log P = 1.26 for derivative 4b) minimizes non-specific binding. Ideal for GlyT1 inhibitor SAR.

Molecular Formula C11H13FN2O
Molecular Weight 208.23 g/mol
CAS No. 102391-98-0
Cat. No. B010881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzoyl)piperazine
CAS102391-98-0
Molecular FormulaC11H13FN2O
Molecular Weight208.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C11H13FN2O/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8H2
InChIKeyOITKVXMAEXNRRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorobenzoyl)piperazine (CAS 102391-98-0): A Specialized Piperazine Building Block for Bioorthogonal Chemistry and PET Tracer Development


1-(4-Fluorobenzoyl)piperazine (CAS 102391-98-0) is a functionalized piperazine derivative bearing a para-fluorobenzoyl substituent. It is a solid at room temperature with moderate solubility in organic solvents . The compound serves as a critical intermediate in the synthesis of novel N,N'-substituted piperazines for bioorthogonal labeling applications and as a precursor for 18F-based positron emission tomography (PET) radiotracers [1]. Its distinct conformational dynamics and lipophilicity profile differentiate it from other benzoylpiperazine analogs.

1-(4-Fluorobenzoyl)piperazine: Why Para-Substituent Choice Dictates Conformational Behavior and Downstream Synthetic Utility


In piperazine-based building blocks, the choice of the para-substituent on the benzoyl ring is not a trivial substitution. It profoundly influences the molecule's conformational dynamics, lipophilicity, and subsequent reactivity. As demonstrated by dynamic NMR studies, the presence of a fluorine atom versus a nitro group (as in 1-(4-nitrobenzoyl)piperazine) dramatically alters the energy barrier for amide bond rotation and the coalescence temperature of piperazine ring conformers [1]. These differences directly impact the compound's solution-state behavior, its crystallinity, and the efficiency of subsequent alkylation or conjugation reactions. Therefore, substituting a generic benzoylpiperazine for the specific 4-fluoro derivative can lead to unexpected synthetic outcomes, altered reaction kinetics, or failure in downstream applications like bioorthogonal labeling or radiolabeling.

Quantitative Differentiation of 1-(4-Fluorobenzoyl)piperazine vs. Key Analogs for Scientific Procurement Decisions


Conformational Dynamics: Lower Coalescence Temperature and Activation Energy Compared to 4-Nitro Analog

1-(4-Fluorobenzoyl)piperazine (3b) exhibits a significantly lower coalescence temperature (Tc) and activation energy (ΔG#exc) for amide bond rotation compared to its 4-nitrobenzoyl counterpart (3a). This demonstrates the profound impact of the para-substituent on conformational dynamics, with the fluorine derivative exhibiting greater conformational flexibility at lower temperatures [1].

NMR Spectroscopy Conformational Analysis Piperazine Chemistry

Activation Energy Barrier (ΔG#exc) for Amide Bond Rotation: Reduced by 6.0 kJ/mol vs. 4-Nitro Analog

The activation energy barrier (ΔG#exc) for the amide bond rotation in 1-(4-fluorobenzoyl)piperazine (3b) is 61.1 kJ/mol, which is 6.0 kJ/mol lower than the barrier observed for the corresponding 4-nitro derivative (3a) at 67.1 kJ/mol [1]. This quantitative difference confirms the weaker partial double bond character of the C-N amide bond in the fluorine derivative.

Physical Organic Chemistry Kinetics NMR

Lipophilicity (log P) of a Key Alkyne Derivative: Lower Than Common 18F-Building Blocks, Enhancing Aqueous Compatibility

While direct log P data for 1-(4-fluorobenzoyl)piperazine is not reported, a closely related alkyne-functionalized derivative, 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine (4b), has a measured log P of 1.26 ± 0.01 [1]. This value is notably lower than those of standard 18F-building blocks like [18F]SFB (log P = 1.8) and 4-fluorobenzaldehyde (log P = 1.9) [1]. This reduction in lipophilicity is a key design feature for maintaining solubility and enabling radiolabeling in aqueous solutions.

Lipophilicity PET Tracers 18F-Radiochemistry

Commercial Availability and Purity: A Readily Accessible Intermediate for Medicinal Chemistry

1-(4-Fluorobenzoyl)piperazine is commercially available from multiple vendors, ensuring consistent supply for research and development. The compound is offered with a specified purity of ≥95%, a standard suitable for most synthetic applications as a building block . This contrasts with custom-synthesis-only analogs, which may involve longer lead times and higher costs.

Chemical Sourcing Synthetic Intermediate Purity

High-Impact Application Scenarios for 1-(4-Fluorobenzoyl)piperazine Based on Quantitative Differentiation Evidence


Synthesis of Bioorthogonal Labeling Reagents

The unique conformational dynamics and moderate lipophilicity of 1-(4-fluorobenzoyl)piperazine make it an ideal starting material for creating bioorthogonal probes. The compound can be readily alkylated at the free secondary amine to install alkyne or azide handles for click chemistry, as demonstrated by the synthesis of derivative 4b [1]. Its lower activation energy for amide bond rotation (61.1 kJ/mol) compared to nitro analogs (67.1 kJ/mol) suggests greater synthetic flexibility in subsequent conjugation steps [1].

Precursor for 18F-PET Tracer Development

The 4-fluorobenzoyl moiety serves as a valuable 'cold' reference standard for the development of novel 18F-radiotracers. The synthesis and characterization of its alkyne derivative (4b) have established a foundation for using this scaffold in PET imaging [1]. The reduced lipophilicity (log P = 1.26 for 4b) relative to common 18F-building blocks (e.g., [18F]SFB, log P = 1.8) is a critical advantage, as it enables radiolabeling in aqueous solutions and minimizes non-specific binding in vivo [1].

Medicinal Chemistry SAR Studies on GlyT1 Inhibitors and CNS Targets

Benzoylpiperazines, including those with 4-fluoro substitution, are a recognized chemotype for glycine transporter 1 (GlyT1) inhibition, a target for schizophrenia and cognitive disorders [2]. While the parent compound 1-(4-fluorobenzoyl)piperazine is an intermediate, its derivatives are known to exhibit potent GlyT1 inhibition [2]. Procuring this specific building block is essential for exploring structure-activity relationships (SAR) around the benzoyl ring, where the 4-fluoro group imparts distinct electronic and conformational properties compared to other halogens or substituents [1].

Development of 5-HT2 Receptor Antagonists

Piperazine derivatives, particularly those with a 4-fluorobenzoyl group, are investigated as scaffolds for 5-HT2 receptor antagonists, which have therapeutic potential in treating depression, anxiety, and schizophrenia . The specific conformational properties of 1-(4-fluorobenzoyl)piperazine, as quantified by its low coalescence temperature and activation energy, provide a distinct starting point for medicinal chemists aiming to optimize receptor binding and selectivity profiles [1].

Technical Documentation Hub

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